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Abstract

2-Chloro-thiazole-5-carboxylic acid is a pivotal heterocyclic building block in modern
medicinal chemistry, most notably as a key intermediate in the synthesis of kinase inhibitors
like Dasatinib. Its solubility characteristics in organic solvents are a critical determinant of
reaction efficiency, purification strategy, and overall process viability. This technical guide
provides a comprehensive analysis of the solubility profile of 2-chloro-thiazole-5-carboxylic
acid, grounded in its fundamental physicochemical properties. While quantitative public-
domain data is scarce, this paper synthesizes available qualitative information, contextual
insights from synthetic chemistry, and theoretical principles to offer a robust framework for
researchers, scientists, and drug development professionals. Furthermore, a detailed, self-
validating experimental protocol for determining thermodynamic solubility is presented,
empowering scientists to generate precise data tailored to their specific laboratory conditions.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, understanding the solubility of an active
pharmaceutical ingredient (API) or its intermediates is not merely a procedural step but a
cornerstone of process chemistry and formulation science. For a molecule like 2-chloro-
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thiazole-5-carboxylic acid, which serves as a foundational scaffold in complex syntheses, its
ability to dissolve in a given organic solvent dictates everything from reaction kinetics to the
feasibility of crystallization and purification. Poor solubility can lead to challenging reaction
conditions, low yields, and complex purification protocols, thereby increasing costs and
timelines.

This guide moves beyond simple data reporting. It aims to provide the user with an intuitive,
experience-driven understanding of why 2-chloro-thiazole-5-carboxylic acid behaves the
way it does in different solvent environments. By dissecting its molecular structure and relating
it to fundamental thermodynamic principles, we can make educated predictions and design
logical, efficient experimental workflows.

Physicochemical Profile and Its Influence on
Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between
the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of
2-chloro-thiazole-5-carboxylic acid, we must first examine its key structural and physical
properties, which are summarized in the table below.

Property Value Source(s)
Molecular Formula C4H2CINO:2S [1][2]
Molecular Weight 163.58 g/mol [1]

Melting Point 165.5 - 167 °C [2]
Predicted pKa 2.52+0.10 [2]

) Colorless to slightly yellow
Physical Form . [2]
solid/powder

HNJOKQPEJIWTRF-
InChlKey [1]
UHFFFAOYSA-N

The molecule's character is distinctly polar and contains functionalities capable of engaging in
strong intermolecular interactions, primarily hydrogen bonding.
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e Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's
solubility behavior. It acts as both a strong hydrogen bond donor (from the hydroxyl proton)
and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature (pKa = 2.52) is a
key factor in agueous systems but also influences interactions with polar organic solvents.

e Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring are Lewis basic sites
and can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential
-1t stacking interactions.

e Chloro Group (-CI): The electronegative chlorine atom contributes to the molecule's overall
polarity but does not participate in hydrogen bonding.

The high melting point (165.5 - 167 °C) is indicative of strong crystal lattice energy. For
dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to
overcome these strong solute-solute interactions in the crystal lattice.

Below is a diagram illustrating the key molecular features that dictate its interactions with
solvent molecules.

Caption: Key molecular features governing solvent interactions.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for 2-chloro-thiazole-5-carboxylic acid is not readily
available in peer-reviewed literature. However, qualitative data from chemical suppliers and
contextual information from patents concerning its use in synthesis provide valuable insights.
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el B s Solvent Obser-v-edllnferred Ration:ille &
Solubility Causality
As a protic solvent,
methanol can act as
both a hydrogen bond
donor and acceptor,
effectively solvating
Polar Protic Methanol Slightly Soluble the carboxylic acid
group. However, the
relatively nonpolar
thiazole backbone
may limit high
solubility.[2]
Similar to methanol,
ethanol's hydroxyl
group can interact
favorably with the
solute. The slightly
Ethanol Soluble (qualitative) larger alkyl chain may
marginally decrease
its solvating power for
highly polar
compounds compared
to methanol.
Polar Aprotic Dimethyl Sulfoxide Slightly Soluble DMSO is a very

(DMSO)

strong hydrogen bond
acceptor, allowing it to
interact effectively
with the carboxylic
acid proton. Its high
polarity helps disrupt
the crystal lattice. The
"slightly soluble"
designation suggests
that while interactions

are favorable, they
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may not be sufficient
to overcome the high
crystal lattice energy
for high-quantity

dissolution.[2]

Tetrahydrofuran (THF)  Likely Soluble

THF is frequently
used as a solvent in
reactions involving
derivatives of this
molecule.[3] Itis a
moderate polarity
solvent and a
hydrogen bond
acceptor, capable of
solvating the

carboxylic acid group.

N,N-
Dimethylformamide
(DMF)

Likely Soluble

Similar to DMSO,
DMF is a polar aprotic
solvent and a
hydrogen bond
acceptor. It is often
used to dissolve
carboxamides derived
from this acid,
suggesting it would be
a suitable solvent for
the parent acid as
well.[4]

Nonpolar Aprotic Toluene

Likely Poorly Soluble Nonpolar solvents like
toluene lack the ability
to form strong
hydrogen bonds and
have low dielectric
constants. They are
therefore poor

solvents for highly
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polar, crystalline
compounds like this
one. It has, however,
been used in mixed-
solvent systems for

purification.

Expert Insight: The designation "slightly soluble” (typically implying a range of 1-10 mg/mL) in
polar solvents like methanol and DMSO is logical. The molecule possesses the necessary
functional groups for interaction, but its rigid, planar structure and strong crystalline packing
present a significant energy barrier to dissolution. For synthetic applications, a scientist would
likely use a heated, polar aprotic solvent like DMSO or DMF to achieve a sufficient
concentration for reaction, or use a solvent like THF where the downstream product might be
less soluble, aiding in precipitation upon formation.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the gold
standard.[5] This protocol provides a self-validating system for determining the thermodynamic
solubility of 2-chloro-thiazole-5-carboxylic acid in a solvent of choice.

Objective: To determine the equilibrium concentration of a saturated solution of 2-chloro-
thiazole-5-carboxylic acid in a selected organic solvent at a controlled temperature.

Materials:

2-Chloro-thiazole-5-carboxylic acid (purity >99%)

Solvent of interest (e.g., Methanol, HPLC grade)

Analytical balance (4 decimal places)

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

Temperature-controlled incubator/shaker
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Syringes (1 mL or 5 mL)

Syringe filters (0.22 pm, PTFE or other solvent-compatible material)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Volumetric flasks and pipettes for standard preparation

Methodology Workflow Diagram:
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Preparation

1. Add excess solid solute
to a vial

l

2. Add a known volume
of solvent

Equilibration
Y

3. Seal vial and place
in shaker at constant temp.
(e.g., 25°C)

4. Shake for 24-48 hours
to reach equilibrium

5. Allow solid to settle
(let stand for ~2 hours)

Samplingv& Analysis

6. Withdraw supernatant
using a syringe

7. Filter into a clean vial
(0.22 pm syringe filter)

8. Dilute filtrate precisely
with mobile phase

9. Analyze by validated
HPLC-UV method

[10. Quantify against ag

calibration curve

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Step-by-Step Procedure:

Preparation of Vials: Add an excess amount of solid 2-chloro-thiazole-5-carboxylic acid to
a scintillation vial. "Excess" is critical; ensure a visible amount of undissolved solid remains
at the end of the experiment. A starting point would be ~20-30 mg of solid.

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic
solvent into the vial.

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant
temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is
reached. A period of 24 to 48 hours is standard for crystalline compounds.[5]

Phase Separation: After the equilibration period, remove the vial from the shaker and let it
stand in the temperature-controlled environment for at least 2 hours to allow the undissolved
solid to settle.

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid
disturbing the solid at the bottom of the vial.

Filtration: Attach a 0.22 um syringe filter to the syringe and dispense the solution into a
clean, pre-weighed HPLC vial. This step is crucial to remove any microscopic solid particles.

Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated
solution with the HPLC mobile phase to bring its concentration into the linear range of the
calibration curve.

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC-UV system. The
concentration is determined by comparing the peak area to a standard curve.

Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Trustworthiness and Self-Validation: The presence of undissolved solid at the end of the
experiment confirms that a saturated solution was achieved. To ensure true thermodynamic
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equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48
hours). The solubility value should be consistent across the later time points.

Conclusion

While precise quantitative solubility data for 2-chloro-thiazole-5-carboxylic acid in various
organic solvents remains largely unpublished, a robust scientific understanding can be
constructed from its physicochemical properties and its behavior in synthetic preparations. The
molecule is a crystalline solid with a high melting point, characterized by a highly polar
carboxylic acid group capable of strong hydrogen bonding.

This profile leads to its classification as slightly soluble in polar solvents such as Methanol and
DMSO, with likely functional solubility in other polar aprotic solvents like THF and DMF,
especially with heating. Its solubility in nonpolar solvents is expected to be poor.

For researchers and process chemists requiring precise quantitative data for modeling or
process design, the provided shake-flask protocol offers a reliable and universally accepted
method for its determination. By bridging theoretical understanding with practical experimental
guidance, this document equips drug development professionals with the necessary tools to
effectively manage and utilize 2-chloro-thiazole-5-carboxylic acid in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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